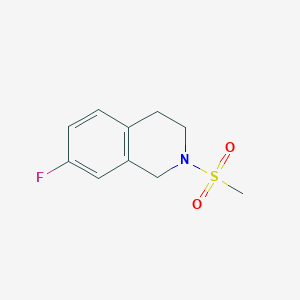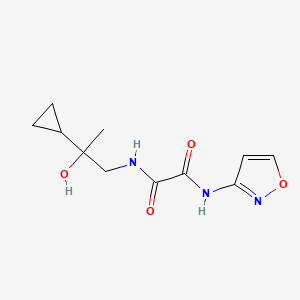
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential as a cancer therapeutic agent. In
Aplicaciones Científicas De Investigación
Cascade Formation of Isoxazoles
Research by Burkhard, Tchitchanov, and Carreira (2011) discusses the synthesis of isoxazoles, highlighting their significant role in pharmaceutical sciences. They developed a novel approach to synthesize 3-substituted isoxazoles-4-carbaldehydes from condensation reactions. This method offers a new pathway to create underrepresented isoxazole structures useful in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Cycloaddition Approach to Oxindoles
Singh and Roth (2011) describe a [3 + 2] cycloaddition approach for synthesizing the oxindole scaffold, an important moiety in natural products. This method involves cycloaddition of nitrile oxide with 3-methylene oxindoles, leading to the pyrrolidinoindoline moiety found in various alkaloids (Singh & Roth, 2011).
Synthesis of 3,4-Disubstituted Isoxazoles
Kiyani, Jabbari, and Mosallanezhad (2014) conducted a study on synthesizing derivatives of 3,4-disubstituted isoxazol-5(4H)-ones. This synthesis involved a one-pot, three-component cyclocondensation reaction. The method was efficient, simple, and environmentally friendly, avoiding organic solvents (Kiyani, Jabbari, & Mosallanezhad, 2014).
DNA Adduct Formation Study
Howard, Heflich, Evans, and Beland (1983) examined the metabolic reduction of 1-nitropyrene, a potent environmental mutagen. They discovered that xanthine oxidase catalyzes this compound into DNA-bound adducts, indicating a potential mutagenic and carcinogenic risk (Howard, Heflich, Evans, & Beland, 1983).
Visible-light Photoredox-catalyzed Synthesis
Hou, Zhu, Pan, and Rueping (2014) developed an oxidative [3 + 2] cycloaddition of N-substituted hydroxylamines with alkenes under visible light photoredox catalysis. This process provided a rapid and efficient access to isoxazolidine heterocycles, valuable in chemical synthesis (Hou, Zhu, Pan, & Rueping, 2014).
Synthesis of Isoxazole-5-carboxylates
Dang, Albrecht, and Langer (2006) researched the cyclization of oxime dianions with diethyl oxalate to produce isoxazole-5-carboxylates. This study offered insight into creating isoxazole derivatives, important in organic synthesis (Dang, Albrecht, & Langer, 2006).
Catalytic Asymmetric Cycloadditions
Jiang, Feng, Feng, and Jiao (2017) focused on 1,3-dipolar cycloadditions of silyl nitronates with alkenes, producing 3-aryl-2-isoxazolines. This method achieved high enantioselectivity, showcasing the potential of isoxazolines in asymmetric synthesis (Jiang, Feng, Feng, & Jiao, 2017).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(17,7-2-3-7)6-12-9(15)10(16)13-8-4-5-18-14-8/h4-5,7,17H,2-3,6H2,1H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKGCRCZNBJOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

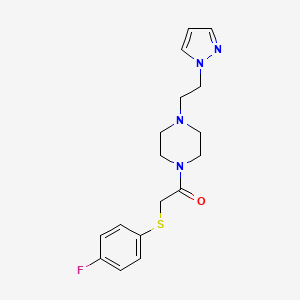
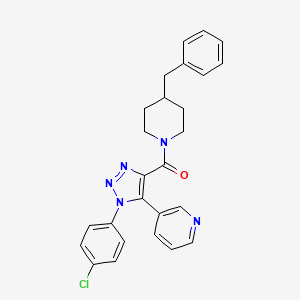
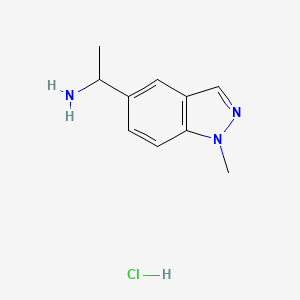
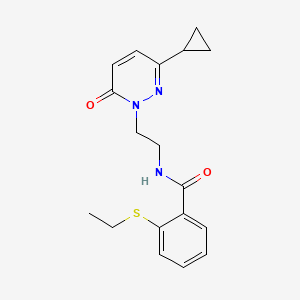
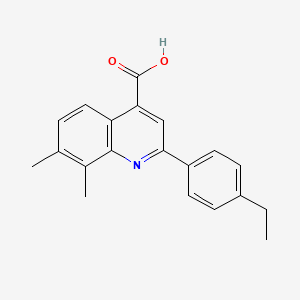
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2893583.png)
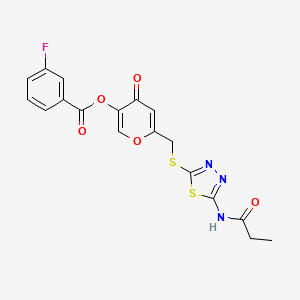
![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)
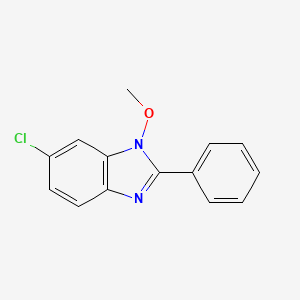
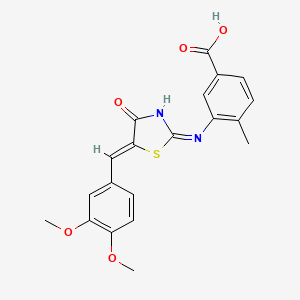
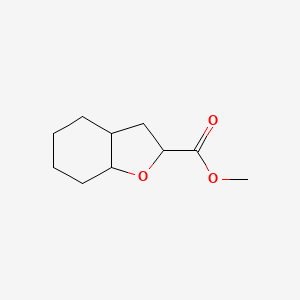
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
![N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893593.png)
